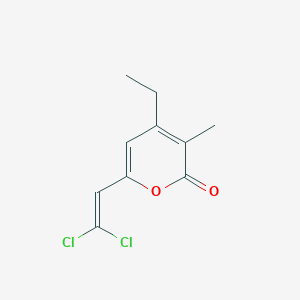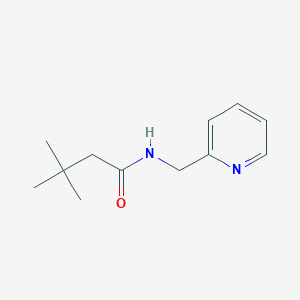![molecular formula C19H19N3OS B5577837 3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)
3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related thienopyridine and thienopyrimidine derivatives often involves multistep reactions that start from basic heterocyclic frameworks. For instance, 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones are prepared and then reacted with chloroacetonitrile or chloroacetamide to furnish 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively. These compounds can undergo further reactions with a variety of reagents to obtain the title compound and its derivatives (Abdel-rahman et al., 2003).
Molecular Structure Analysis
The molecular structure of thienopyridine and thienopyrimidine derivatives, including the target compound, is characterized by the presence of a thieno[2,3-b]pyridine core, which is often functionalized at various positions to alter its chemical and physical properties. X-ray structural analysis and NMR spectroscopy are commonly employed to elucidate their structures, confirming the presence of the thieno[2,3-b]pyridine framework and the substitution patterns (Dyachenko et al., 2019).
Chemical Reactions and Properties
Thienopyridine and thienopyrimidine derivatives, similar to the compound of interest, participate in a range of chemical reactions that illustrate their reactivity and functional group transformations. For example, reactions with chloroacetonitrile, chloroacetamide, and various amines lead to the formation of carbonitriles and carboxamide analogs. These reactions showcase the compounds' ability to undergo nucleophilic substitution, cyclization, and aminomethylation, highlighting their versatile chemistry (Abdel-rahman et al., 2003).
Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis and Reactions of Heterocyclic Compounds : Derivatives of 3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide have been synthesized, revealing a range of reactions and transformations. These include hydrolysis, recyclization reactions, and reactions with triethyl orthoformate, aromatic aldehydes, and phosphorous oxychloride to produce various heterocyclic compounds (Al‐Sehemi & Bakhite, 2005).
Antiproliferative Activity
- Antiproliferative Properties : The compound and its derivatives have been studied for antiproliferative activity, demonstrating specific activity against the phospholipase C enzyme. The structure-activity relationships of these derivatives show that modification at certain positions affects the antiproliferative activity, indicating the potential for medicinal chemistry optimizations (van Rensburg et al., 2017).
Structural Analysis and Synthetic Pathways
- X-ray Diffraction and Synthetic Pathways : X-ray diffraction studies have been conducted on derivatives of this compound, leading to the identification of new bicyclic and tricyclic heterocycles. These findings are critical for understanding the structural aspects and potential applications of these compounds (Rybakov et al., 2017).
Biochemical and Pharmacological Activities
- Antimicrobial and Antifungal Activities : Various derivatives of the compound have been synthesized and tested for antimicrobial and antifungal activities. These studies are crucial for exploring the potential of these compounds in developing new drugs with antibacterial and antifungal properties (Gad-Elkareem et al., 2011).
Safety and Hazards
properties
IUPAC Name |
6-amino-N-phenyl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c20-16-14-11-12-7-3-1-6-10-15(12)22-19(14)24-17(16)18(23)21-13-8-4-2-5-9-13/h2,4-5,8-9,11H,1,3,6-7,10,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUWDRNECAPOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)




![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)
